molecular formula C10H16O B13966931 3,7-Dimethyl-3,6-octadienal CAS No. 55722-59-3

3,7-Dimethyl-3,6-octadienal

Cat. No.: B13966931
CAS No.: 55722-59-3
M. Wt: 152.23 g/mol
InChI Key: OJLMARCQPSGYNE-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3,6-octadienal, also known as isocitral, is an organic compound with the molecular formula C10H16O. It is a colorless to pale yellow liquid with a pleasant, citrus-like aroma. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-3,6-octadienal can be synthesized through the condensation reaction of ethylene and formaldehyde or methanol. Under specific reaction conditions and in the presence of a catalyst, these reactants form this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors where ethylene and formaldehyde or methanol are combined under controlled conditions. Catalysts such as metal oxides or acids are often used to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-3,6-octadienal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can produce alcohols from this compound.

    Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,7-Dimethyl-3,6-octadienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3,6-octadienal involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a citrus-like aroma. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

Similar Compounds

    Geranial: Another isomer with a strong lemon scent.

    Neral: The cis-isomer of citral, also known for its lemon-like aroma.

Uniqueness

3,7-Dimethyl-3,6-octadienal is unique due to its specific structure, which imparts distinct aromatic properties that are highly valued in the fragrance and flavor industry. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

3,7-dimethylocta-3,6-dienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLMARCQPSGYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC=C(C)CC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55722-59-3, 1754-00-3
Record name Isogeranial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55722-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocitral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Octadienal, 3,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Octadienal, 3,7-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,7-dimethyl-3,6-octadienal
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